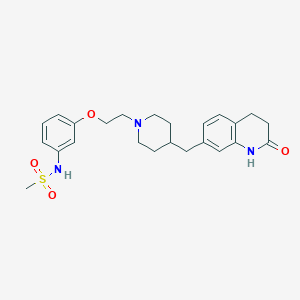
N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then reacted with piperidine and other reagents under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Uniqueness
N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide is unique due to its specific structure, which combines a quinoline derivative with a piperidine moiety and a methanesulfonamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H31N3O4S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[3-[2-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)methyl]piperidin-1-yl]ethoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H31N3O4S/c1-32(29,30)26-21-3-2-4-22(17-21)31-14-13-27-11-9-18(10-12-27)15-19-5-6-20-7-8-24(28)25-23(20)16-19/h2-6,16-18,26H,7-15H2,1H3,(H,25,28) |
InChI Key |
ZBISUMKKQFCYDI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCCN2CCC(CC2)CC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















